molecular formula C26H48O2 B1236155 5,9-Hexacosadienoic acid CAS No. 59708-84-8

5,9-Hexacosadienoic acid

Cat. No. B1236155
CAS RN: 59708-84-8
M. Wt: 392.7 g/mol
InChI Key: IEXIHWCBQMQDHC-KEIUHOJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9-hexacosadienoic acid is a bile acid.

Scientific Research Applications

Topoisomerase Inhibitors

5,9-Hexacosadienoic acid derivatives show potential as effective inhibitors of topoisomerases, enzymes crucial for DNA replication. A study found that certain fatty acids derived from the sponge Asteropus niger, similar to 5,9-Hexacosadienoic acid, displayed cytotoxicity towards certain cells and inhibited the human topoisomerase IB enzyme, suggesting potential applications in cancer research (Carballeira et al., 2016).

Occurrence in Nature and Potential Bioactive Effects

Studies have identified 5,9-Hexacosadienoic acid in nature, such as in bumblebees and marine sponges. For instance, it was found in the fat body of the bumblebee Bombus pratorum, suggesting its significance in natural biological processes and potential bioactive effects (Cvačka et al., 2008).

Cytotoxic and Hemolytic Effects

Another study identified novel fatty acids, including variants of 5,9-Hexacosadienoic acid, in the sponge Geodinella robusta. These fatty acids exhibited cytotoxic activity against certain cell types and a hemolytic effect on mouse erythrocytes, indicating their potential as bioactive compounds in biomedical applications (Makarieva et al., 2002).

Antimicrobial and Anti-Topoisomerase Activities

In addition to the above, the naturally occurring 5,9-Hexacosadienoic acid has been found to have antimicrobial properties against certain bacteria and inhibitory effects on human topoisomerase I, an enzyme critical in DNA replication. This suggests its potential utility in antimicrobial and anticancer therapies (Carballeira et al., 2002).

properties

CAS RN

59708-84-8

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

(5E,9E)-hexacosa-5,9-dienoic acid

InChI

InChI=1S/C26H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h17-18,21-22H,2-16,19-20,23-25H2,1H3,(H,27,28)/b18-17+,22-21+

InChI Key

IEXIHWCBQMQDHC-KEIUHOJNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/CC/C=C/CCCC(=O)O

SMILES

CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O

synonyms

5,9-hexacosadienoic acid
HCDA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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